3-Amino-5-phenylpentanoic acid

Description

Molecular Architecture and Stereochemical Configuration

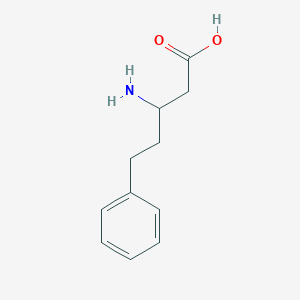

3-Amino-5-phenylpentanoic acid (CAS 218278-62-7) is a γ-amino acid derivative characterized by a pentanoic acid backbone substituted with an amino group (-NH2) at the third carbon and a phenyl group at the fifth carbon. Its molecular formula is $$ \text{C}{11}\text{H}{15}\text{NO}_2 $$, with a molecular weight of 193.24 g/mol. The compound exhibits a chiral center at the third carbon, leading to two enantiomeric forms: (S)-3-amino-5-phenylpentanoic acid and (R)-3-amino-5-phenylpentanoic acid. The (S)-enantiomer is frequently utilized in peptide synthesis due to its compatibility with biological systems, while the (R)-enantiomer has been studied for its unique steric effects in molecular recognition.

The stereochemical configuration significantly influences intermolecular interactions. For example, the (S)-enantiomer demonstrates enhanced binding affinity to enzymes such as E. coli aminopeptidase N, as evidenced by crystallographic studies. The phenyl group at the fifth carbon contributes to hydrophobic interactions in protein binding pockets, while the carboxylic acid and amino groups enable hydrogen bonding and ionic interactions.

Table 1: Key structural features of 3-amino-5-phenylpentanoic acid

| Property | Value/Description |

|---|---|

| Backbone | Pentanoic acid |

| Functional groups | -NH2 (C3), -COOH (C1), phenyl (C5) |

| Chiral center | C3 |

| Enantiomers | (S)- and (R)-configurations |

| Molecular weight | 193.24 g/mol |

Comparative Analysis with β-Amino Acid Derivatives

Unlike β-amino acids, where the amino group resides on the second carbon, 3-amino-5-phenylpentanoic acid’s γ-positioning alters its conformational flexibility and biochemical reactivity. β-amino acids, such as β-homophenylalanine, exhibit constrained backbone dihedral angles due to the shorter distance between the amino and carboxyl groups, favoring rigid secondary structures like helices. In contrast, the γ-amino group in 3-amino-5-phenylpentanoic acid allows for greater rotational freedom, enabling adaptation to diverse binding sites.

The phenyl group’s placement further differentiates it from β-phenylalanine derivatives. In β-amino acids, the aromatic ring is adjacent to the amino group, limiting steric accessibility. The γ-positioning in 3-amino-5-phenylpentanoic acid positions the phenyl group distal to functional groups, reducing steric hindrance during enzymatic reactions. This structural distinction is critical in drug design, as evidenced by its use in synthesizing anticonvulsant agents and kinase inhibitors.

Table 2: Comparison of β- and γ-amino acid derivatives

| Feature | β-Amino Acids | 3-Amino-5-phenylpentanoic Acid |

|---|---|---|

| Amino group position | C2 | C3 |

| Backbone length | 4 carbons | 5 carbons |

| Conformational flexibility | Restricted | Moderate |

| Common applications | Peptide antibiotics | Neurological drug precursors |

Crystallographic Characterization and Conformational Studies

X-ray crystallography of 3-amino-5-phenylpentanoic acid derivatives reveals key insights into their three-dimensional conformations. In a complex with E. coli aminopeptidase N (PDB: 4XNB), the (S)-enantiomer adopts a bent conformation, with the phenyl group oriented perpendicular to the carboxylate moiety. This geometry facilitates optimal van der Waals contacts with hydrophobic enzyme pockets, while the amino group forms a salt bridge with a conserved aspartate residue.

Molecular dynamics simulations indicate that the compound’s linear carbon chain allows for two primary conformers: an extended form (dominant in aqueous solutions) and a folded form (stabilized in nonpolar environments). The folded conformation is stabilized by intramolecular hydrogen bonding between the amino and carboxyl groups, a feature less prevalent in β-amino acids due to their shorter backbones.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): δ 7.28–7.16 (m, 5H, aromatic), 3.21 (t, $$ J = 6.8 \, \text{Hz} $$, 1H, C3-H), 2.68–2.54 (m, 2H, C4-H2), 2.32–2.18 (m, 2H, C2-H2), 1.82–1.68 (m, 2H, C5-H2).

- $$ ^{13}\text{C} $$ NMR : δ 174.3 (COOH), 140.1 (C-aromatic), 128.4–126.2 (aromatic CH), 53.8 (C3), 35.2 (C4), 30.1 (C2), 28.7 (C5).

Infrared (IR) Spectroscopy:

- Strong absorption at 3300 cm$$ ^{-1} $$ (N-H stretch), 1705 cm$$ ^{-1} $$ (C=O stretch), and 1600 cm$$ ^{-1} $$ (aromatic C=C).

Mass Spectrometry (MS):

- ESI-MS : m/z 194.1 [M+H]$$ ^+ $$, 176.1 [M+H-NH3]$$ ^+ $$, 149.0 [M+H-COOH]$$ ^+ $$.

- Fragmentation patterns confirm loss of NH3 and COOH groups, consistent with γ-amino acid derivatives.

Table 3: Summary of spectroscopic data

| Technique | Key Signals | Interpretation |

|---|---|---|

| $$ ^1\text{H} $$ NMR | δ 7.28–7.16 (aromatic) | Phenyl group presence |

| IR | 1705 cm$$ ^{-1} $$ | Carboxylic acid carbonyl |

| ESI-MS | m/z 194.1 [M+H]$$ ^+ $$ | Molecular ion confirmation |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYCYZKUNRKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347590 | |

| Record name | 3-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91247-38-0 | |

| Record name | 3-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91247-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

Peptide Synthesis

3-Amino-5-phenylpentanoic acid serves as a crucial building block in the synthesis of peptides, which are essential for drug development. Its structural properties enable the formation of specific amino acid sequences that are vital for creating bioactive compounds .

Neuroprotective Agents

Research has indicated that derivatives of 3-amino-5-phenylpentanoic acid may play a role in developing neuroprotective agents. These agents are being explored for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter pathways and enhancing neuronal health .

Biochemical Research

Amino Acid Metabolism and Protein Synthesis

This compound is utilized in studies related to amino acid metabolism and protein synthesis, contributing to a better understanding of cellular functions and disease mechanisms. It aids researchers in elucidating metabolic pathways and the role of amino acids in various biological processes .

Enzyme Inhibition Studies

The compound is valuable in research aimed at discovering new enzyme inhibitors. Such inhibitors can lead to advancements in treating diseases by targeting specific metabolic pathways .

Biotechnology

Production of Biologically Active Molecules

In biotechnology, 3-amino-5-phenylpentanoic acid is employed in the production of biologically active molecules, which are crucial for developing therapeutics and diagnostics. Its versatility allows for custom synthesis projects tailored to specific experimental needs .

Case Study 1: Neuroprotective Applications

A study investigated the effects of modified peptides derived from 3-amino-5-phenylpentanoic acid on amyloid β fibril formation, a key event in Alzheimer's disease pathology. The research utilized various analytical techniques to assess the impact of these modifications on cellular toxicity and neuroprotection, demonstrating the compound's potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of 3-amino-5-phenylpentanoic acid derivatives showed promising results in modulating enzyme activity related to metabolic pathways. This study highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for synthesizing bioactive peptides essential for drug development. |

| Neuroprotective Agents | Potential applications in treating neurodegenerative diseases by modulating neurotransmitter pathways. |

| Biochemical Research | Used to study amino acid metabolism and protein synthesis, aiding in understanding cellular functions. |

| Enzyme Inhibition Studies | Valuable for discovering new enzyme inhibitors that can lead to advancements in treating diseases. |

| Biotechnology | Employed in producing biologically active molecules for therapeutics and diagnostics. |

Chemical Reactions Analysis

Oxidation Reactions

The amino and carboxylic acid groups participate in oxidation pathways, yielding intermediates for further functionalization.

Mechanistic Insight :

-

Oxidation of the amino group typically proceeds via imine intermediates, which hydrolyze to ketones or carboxylic acids depending on conditions .

-

Stereochemical integrity is maintained in aqueous oxidative environments (e.g., H₂O₂/LiOH), as demonstrated in the synthesis of (S)-3-hydroxy-5-phenylpentanoic acid .

Reduction Reactions

Reductive transformations modify the carboxylic acid or amino groups for applications in drug modification.

| Reagent/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 5-Phenylpentanol derivatives | Complete reduction of the carboxylic acid to primary alcohol; requires inert atmosphere. | |

| Sodium borohydride (NaBH₄) | Secondary amines | Selective reduction of Schiff bases formed via prior condensation with aldehydes. |

Case Study :

-

LiAlH₄ reduction of the methyl ester derivative yielded 3-amino-5-phenylpentanol, a precursor for anticonvulsant agents .

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions, enabling structural diversification.

Applications :

-

Fmoc-protected derivatives are pivotal in synthesizing neuropeptides with enhanced metabolic stability .

Cyclization and Photochemical Reactions

The compound participates in cycloadditions and intramolecular reactions to form complex heterocycles.

Mechanistic Note :

Enzymatic Interactions

While not traditional "reactions," enzymatic recognition underpins its biological activity.

Structural Basis :

Comparison with Similar Compounds

Structural Features and Stereochemistry

Key structural analogs (from and ):

Notable Differences:

- Side Chain Length: D-homophenylalanine has a shorter benzyl side chain compared to 3-amino-5-phenylpentanoic acid’s phenylpentanoic backbone .

- Functional Groups: 5-Oxo derivatives (e.g., 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid) lack the amino group, instead featuring amide/ketone moieties that alter reactivity .

Key Findings :

- The D-enantiomer of 3-amino-5-phenylpentanoic acid exhibits ~3x higher binding affinity than the L-form, emphasizing stereochemical importance .

- D-homophenylalanine (Ki = 0.7 µM) outperforms both enantiomers of 3-amino-5-phenylpentanoic acid, likely due to optimal side chain length for FKBP12 interactions .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing enantiomerically pure 3-Amino-5-phenylpentanoic acid?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, incorporating Fmoc/t-Bu protection strategies. The compound is typically introduced as a non-natural amino acid residue during peptide chain elongation. For cyclization, glutamine residues are added C-terminally to facilitate backbone cyclization via amide bond formation. Post-synthesis cleavage and deprotection involve trifluoroacetic acid (TFA) to remove acid-labile groups. Purification employs reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Key Considerations : Ensure chiral integrity by verifying (R)- or (S)-configuration using chiral HPLC or polarimetry.

Q. How is 3-Amino-5-phenylpentanoic acid characterized for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm backbone structure and phenyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 222.1492).

- Chromatography : HPLC with UV detection (210–254 nm) assesses purity (>95% recommended for biological assays).

- Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24 hrs) followed by pre-column derivatization (e.g., AccQ-Tag) quantifies residual free amino acids .

Advanced Research Questions

Q. How does stereochemistry (R/S) of 3-Amino-5-phenylpentanoic acid influence FKBP12 binding in cyclic peptides?

- Methodological Answer :

- Experimental Design : Compare cyclic peptides with (R)- vs. (S)-configured residues in FKBP12 competitive binding assays. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure apparent K_i.

- Key Findings : In a study, (R)-3-Amino-5-phenylpentanoic acid increased FKBP12 binding affinity by ~30-fold compared to (S)-enantiomers. This is attributed to optimal hydrophobic interactions with the FKBP12 active site .

- Table :

| Enantiomer | Apparent K_i (nM) | Relative Affinity |

|---|---|---|

| (R) | 30 | 1x (Baseline) |

| (S) | 900 | 0.03x |

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of 3-Amino-5-phenylpentanoic acid?

- Methodological Answer :

- Mutagenesis Studies : Map FKBP12 residues (e.g., Tyr82, Phe99) via alanine scanning to identify critical binding pockets.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain anomalous binding data (e.g., entropy-enthalpy compensation).

- Data Reconciliation : Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry for ΔH/ΔS vs. SPR for kinetics) .

Q. How can synthetic yields of 3-Amino-5-phenylpentanoic acid-containing peptides be optimized?

- Methodological Answer :

- Coupling Agents : Use HATU or PyBOP for efficient amide bond formation, reducing epimerization risks.

- Solvent Optimization : DMF with 0.1M HOAt improves solubility of hydrophobic residues.

- Purification : Employ preparative HPLC with trifluoroacetic acid (0.1%) as an ion-pairing agent to resolve closely related impurities .

Data Contradiction Analysis

- Case Study : Discrepancies in reported K_i values for FKBP12-binding peptides may arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 8.0) or ionic strength.

- Ligand Purity : Impurities >5% skew FP/SPR readouts.

- Solution vs. Solid-Phase Synthesis : Batch-to-batch variability in SPPS introduces heterogeneity.

- Resolution : Standardize protocols using USP reference materials and inter-laboratory validation .

Recommendations for Future Research

- High-Throughput Screening : Incorporate 3-Amino-5-phenylpentanoic acid into combinatorial libraries for FKBP12-targeted drug discovery.

- Metabolic Stability Studies : Evaluate in vitro hepatic microsomal stability to assess potential as a therapeutic scaffold.

- Crystallography : Solve co-crystal structures of (R)-enantiomers with FKBP12 to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.